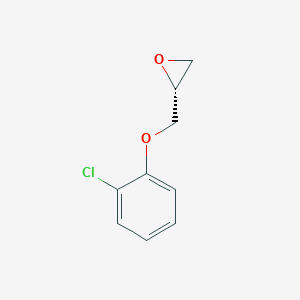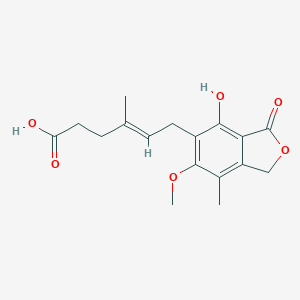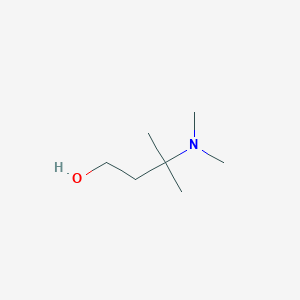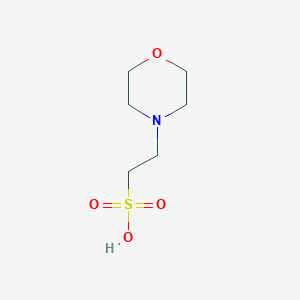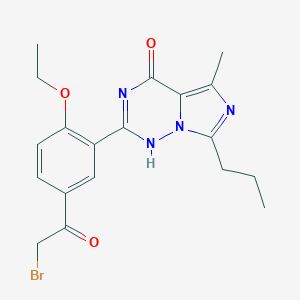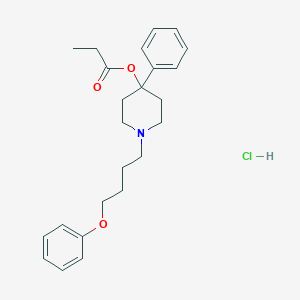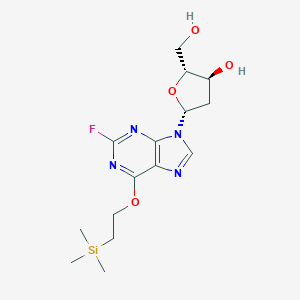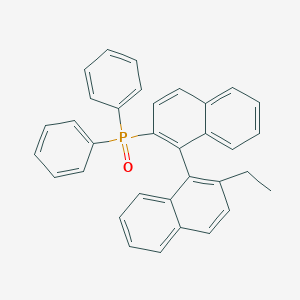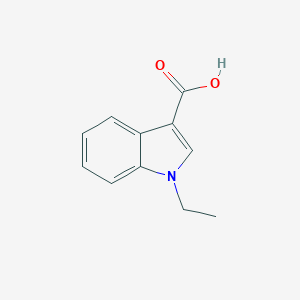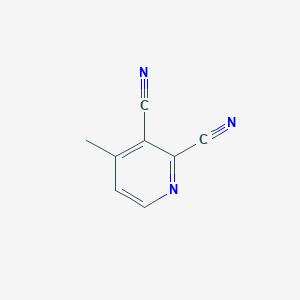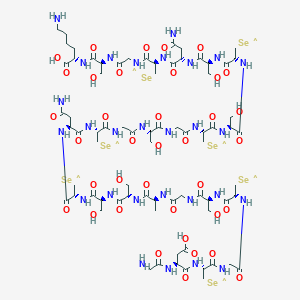
Metalloselenonein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metalloselenonein is a class of proteins that contain selenium and metal ions. These proteins are known for their unique biochemical and physiological properties, which make them valuable in scientific research. Metalloselenonein has been studied extensively in recent years, and its potential applications in various fields have been explored.
Wirkmechanismus
The mechanism of action of metalloselenonein is not fully understood, but it is believed to involve the binding of metal ions to the protein, which then interacts with other molecules in the body. Metalloselenonein has been shown to have antioxidant properties, which may play a role in its anti-cancer effects.
Biochemische Und Physiologische Effekte
Metalloselenonein has a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Metalloselenonein has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Metalloselenonein has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be produced in large quantities using recombinant DNA technology. However, metalloselenonein can be difficult to work with in some experiments, as it can be unstable and may require specialized equipment and techniques.
Zukünftige Richtungen
There are many potential future directions for research on metalloselenonein. One area of interest is in the development of new therapies for cancer and other diseases. Metalloselenonein may also have applications in the field of nanotechnology, where it could be used to create new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of metalloselenonein and its potential applications in various fields.
Synthesemethoden
Metalloselenonein can be synthesized using a variety of methods, including chemical synthesis and recombinant DNA technology. Chemical synthesis involves the use of chemical reactions to create metalloselenonein, while recombinant DNA technology involves the use of genetic engineering to produce metalloselenonein in bacteria or other organisms.
Wissenschaftliche Forschungsanwendungen
Metalloselenonein has many potential applications in scientific research. One of the most promising areas of research is in the field of medicine, where metalloselenonein has been shown to have anti-cancer properties. Metalloselenonein has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
134646-22-3 |
|---|---|
Produktname |
Metalloselenonein |
Molekularformel |
C75H117N28O37Se7 |
Molekulargewicht |
2555.7 g/mol |
InChI |
InChI=1S/C75H117N28O37Se7/c1-29(85-51(114)10-80-59(123)35(16-105)95-71(135)44(25-144)89-55(118)14-84-62(126)43(24-143)101-65(129)33(8-56(119)120)86-50(113)9-77)57(121)94-37(18-107)68(132)96-39(20-109)69(133)102-46(27-146)73(137)93-32(7-49(79)112)64(128)100-42(23-142)60(124)82-11-52(115)87-34(15-104)58(122)81-13-54(117)90-45(26-145)72(136)97-40(21-110)70(134)103-47(28-147)74(138)98-38(19-108)67(131)92-31(6-48(78)111)63(127)99-41(22-141)61(125)83-12-53(116)88-36(17-106)66(130)91-30(75(139)140)4-2-3-5-76/h29-47,104-110H,2-28,76-77H2,1H3,(H2,78,111)(H2,79,112)(H,80,123)(H,81,122)(H,82,124)(H,83,125)(H,84,126)(H,85,114)(H,86,113)(H,87,115)(H,88,116)(H,89,118)(H,90,117)(H,91,130)(H,92,131)(H,93,137)(H,94,121)(H,95,135)(H,96,132)(H,97,136)(H,98,138)(H,99,127)(H,100,128)(H,101,129)(H,102,133)(H,103,134)(H,119,120)(H,139,140)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI-Schlüssel |
PGXLAKOBZFCXHX-QBEQLQFDSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C[Se])C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C[Se])C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C[Se])C(=O)N[C@@H](CO)C(=O)N[C@@H](C[Se])C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C[Se])C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C[Se])NC(=O)CNC(=O)[C@H](C[Se])NC(=O)[C@H](CC(=O)O)NC(=O)CN |
SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C[Se])NC(=O)CNC(=O)C(C[Se])NC(=O)C(CC(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C[Se])NC(=O)CNC(=O)C(C[Se])NC(=O)C(CC(=O)O)NC(=O)CN |
Andere CAS-Nummern |
134646-22-3 |
Sequenz |
GDXGXSGASSXNXGSGXSXSNXGSK |
Synonyme |
metalloselenonein |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



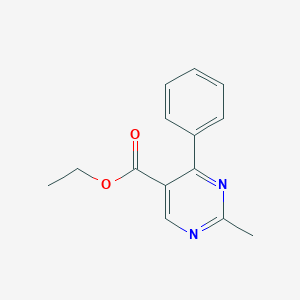
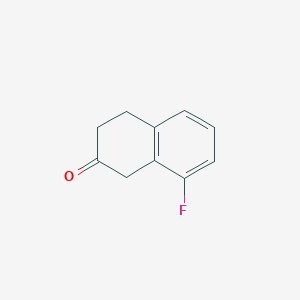
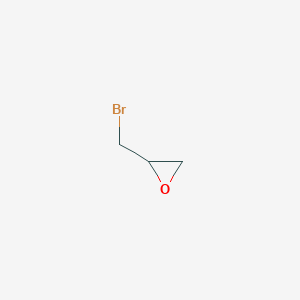
![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
